

Application Notes: In Vitro Evaluation of Egfr/her2/cdk9-IN-2

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Compound of Interest

Compound Name: *Egfr/her2/cdk9-IN-2*

Cat. No.: *B15142889*

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Introduction

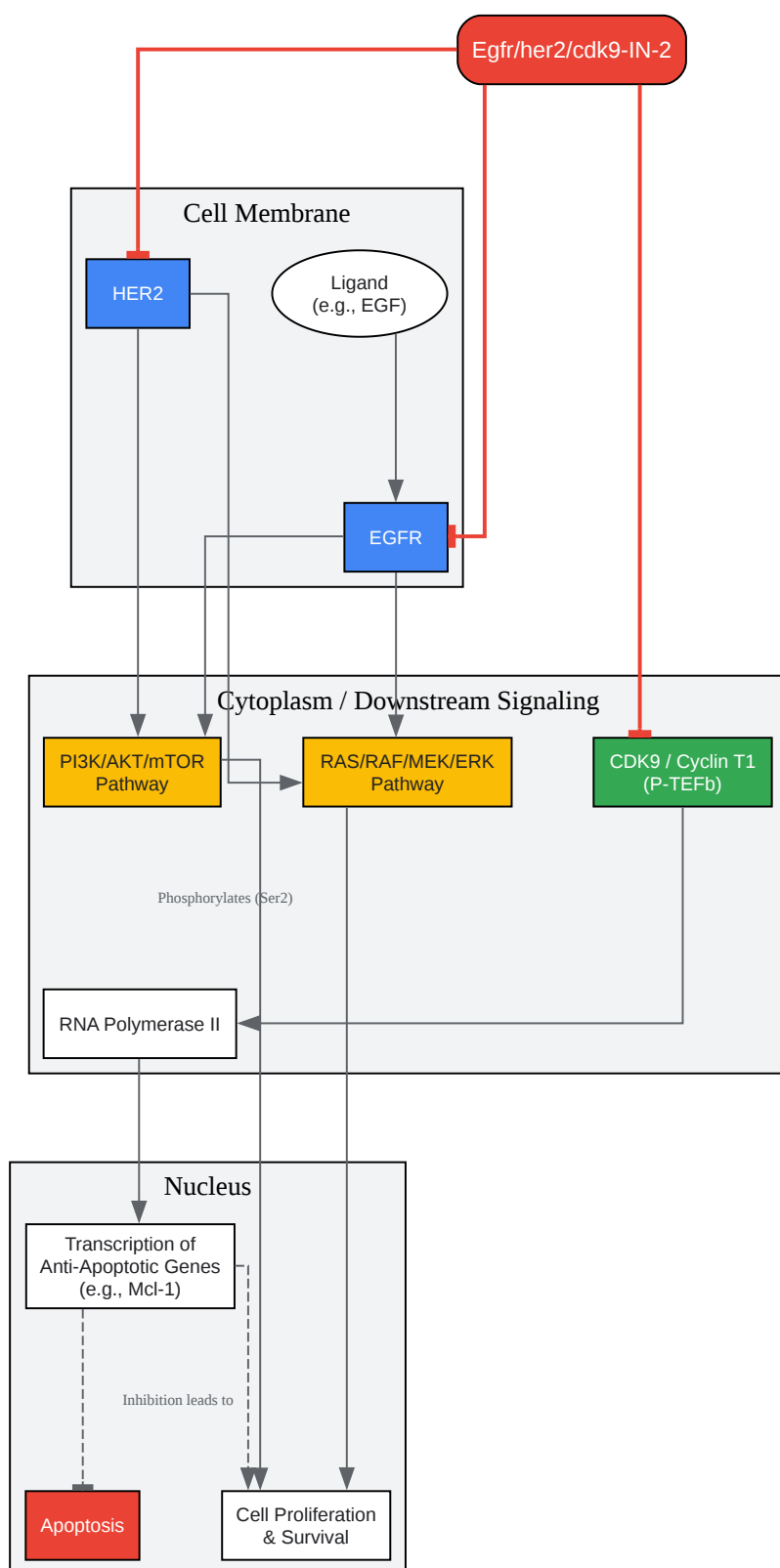
The Epidermal Growth Factor Receptor (EGFR), Human Epidermal Growth Factor Receptor 2 (HER2), and Cyclin-Dependent Kinase 9 (CDK9) are critical regulators of cellular processes frequently dysregulated in cancer. EGFR and HER2 are receptor tyrosine kinases that drive cell proliferation and survival through downstream signaling cascades like the PI3K/Akt/mTOR and MAPK pathways.[1][2] CDK9 is a key component of the positive transcription elongation factor b (P-TEFb) complex, which facilitates the transcription of essential genes, including those encoding short-lived anti-apoptotic proteins like Mcl-1.[3][4][5] Simultaneous inhibition of these targets presents a promising strategy to overcome drug resistance and enhance anti-tumor efficacy.

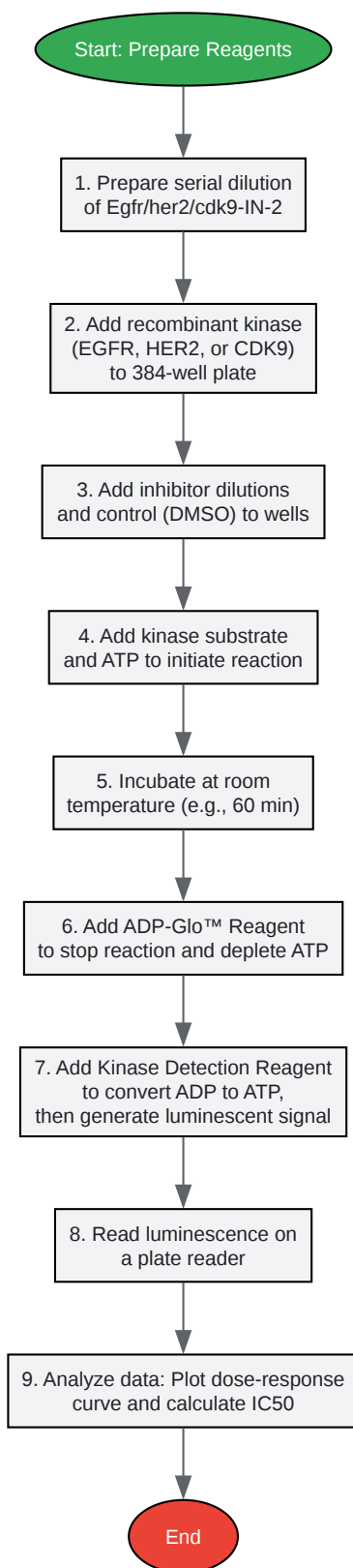
Egfr/her2/cdk9-IN-2 is a multi-target inhibitor designed to potently block the kinase activity of EGFR, HER2, and CDK9.[6] These application notes provide detailed protocols for the in vitro characterization of **Egfr/her2/cdk9-IN-2**, enabling researchers to assess its biochemical potency, cellular activity, and mechanism of action.

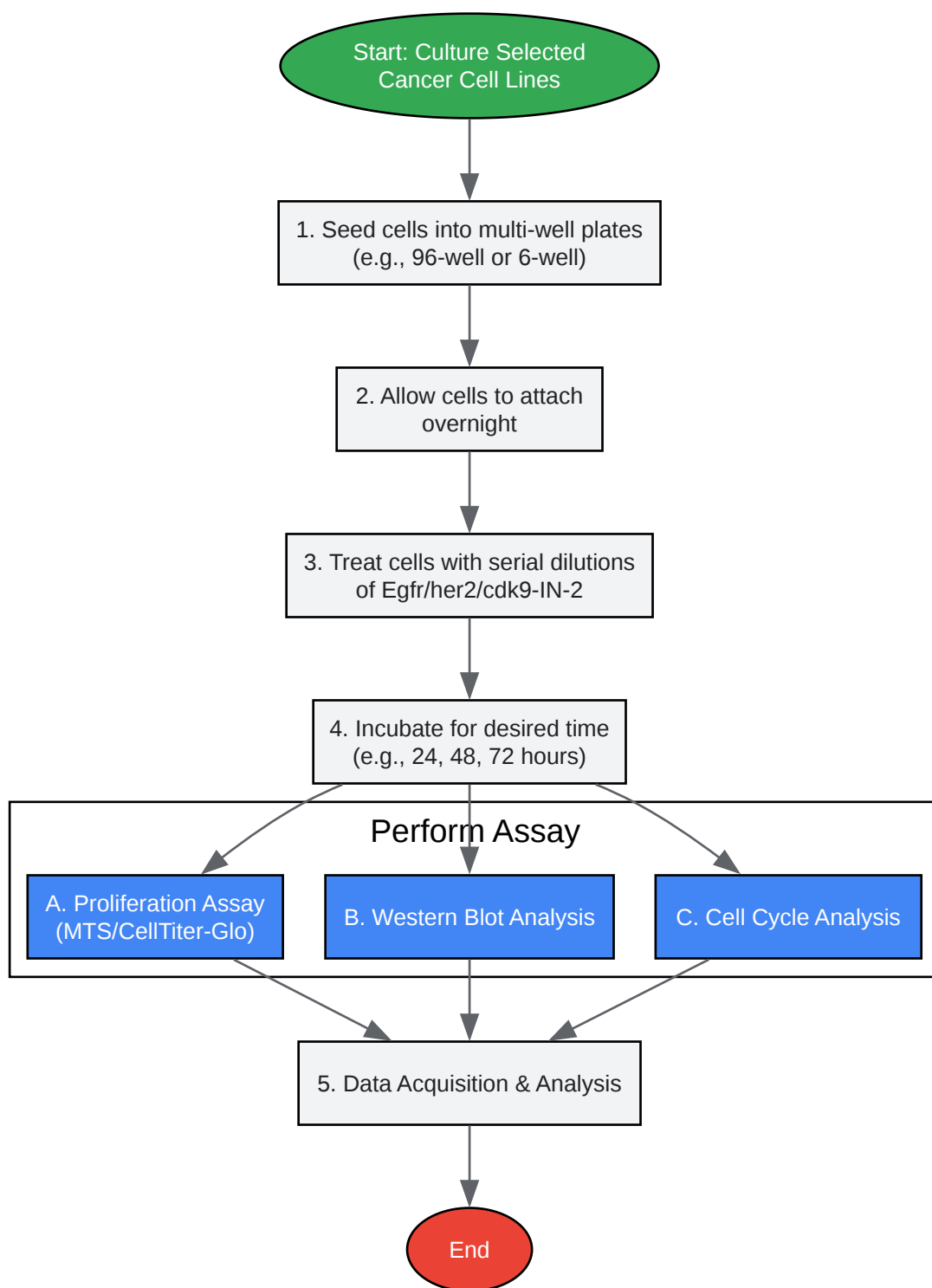
Mechanism of Action

Egfr/her2/cdk9-IN-2 exerts its anti-tumor effects by concurrently blocking three key oncogenic signaling pathways. It inhibits the phosphorylation and activation of EGFR and HER2, thereby

suppressing downstream pro-survival signals. Simultaneously, it inhibits CDK9, leading to the downregulation of critical survival proteins and inducing apoptosis.







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